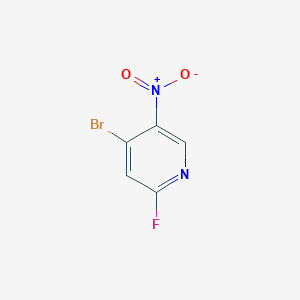

4-Bromo-2-fluoro-5-nitropyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H2BrFN2O2 |

|---|---|

Molecular Weight |

220.98 g/mol |

IUPAC Name |

4-bromo-2-fluoro-5-nitropyridine |

InChI |

InChI=1S/C5H2BrFN2O2/c6-3-1-5(7)8-2-4(3)9(10)11/h1-2H |

InChI Key |

OANUOPPGHSTFMF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CN=C1F)[N+](=O)[O-])Br |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 4 Bromo 2 Fluoro 5 Nitropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine (B92270) Nucleus

4-Bromo-2-fluoro-5-nitropyridine is a highly activated substrate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a consequence of the combined electronic effects of its substituents and the inherent properties of the pyridine ring.

Electronic Activation by Electron-Withdrawing Groups (Nitro and Fluorine)

The pyridine ring itself is an electron-deficient aromatic system, making it more susceptible to nucleophilic attack than benzene. wikipedia.orgyoutube.com This inherent electrophilicity is further amplified by the presence of strong electron-withdrawing groups. wikipedia.org In this compound, both the nitro group (-NO₂) and the fluorine atom (-F) serve this purpose.

The nitro group is a powerful electron-withdrawing group through both resonance and inductive effects. youtube.com It significantly depletes the electron density of the pyridine ring, making the carbon atoms more electrophilic and thus more prone to attack by nucleophiles. reddit.com The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect, further enhancing the electrophilicity of the ring carbons. reddit.comstackexchange.com This electronic activation lowers the energy barrier for the formation of the intermediate Meisenheimer complex, a key step in the SNAr mechanism, thereby accelerating the reaction rate. stackexchange.com

The positioning of these activating groups is also crucial. In pyridines, the ortho and para positions relative to the ring nitrogen are particularly activated towards nucleophilic attack. youtube.comstackexchange.com This is because the negative charge in the resulting Meisenheimer complex can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. stackexchange.com

Comparative Analysis of Halogen Leaving Group Abilities (Bromine vs. Fluorine)

In traditional SN2 reactions, the leaving group ability of halogens follows the order I > Br > Cl > F, which is inversely related to their basicity. libretexts.org However, in SNAr reactions, this trend is often inverted, with fluorine being a better leaving group than chlorine or bromine. stackexchange.comnih.gov This phenomenon, known as the "element effect," is attributed to the two-step mechanism of SNAr reactions. nih.gov

Regiochemical Control and Site Selectivity in SNAr Processes

The substitution pattern on the pyridine ring in this compound dictates the regioselectivity of nucleophilic attack.

The positions ortho and para to the electron-withdrawing nitro group and the ring nitrogen are the most activated sites for nucleophilic attack. In this compound, the C2 and C4 positions are ortho and para, respectively, to the nitro group at C5. The C2 and C6 positions are ortho to the ring nitrogen, while the C4 position is para. This confluence of activating effects makes the C2 and C4 positions the primary sites for nucleophilic substitution.

The fluorine atom at C2 and the bromine atom at C4 are the potential leaving groups. The relative reactivity of these two positions will depend on a combination of the electronic stabilization of the Meisenheimer complex and the intrinsic leaving group ability of the halogens.

Steric hindrance can also play a significant role in determining the site of nucleophilic attack. rsc.org Bulky nucleophiles may face greater steric repulsion when approaching a more sterically hindered position. In the case of this compound, the environment around the C2 and C4 positions would need to be considered in the context of a specific nucleophile. Studies on related systems have shown that bulky substituents adjacent to a potential reaction site can direct nucleophilic attack to a less hindered position. researchgate.net For instance, the presence of a bulky group at the 3-position of a pyridine ring can favor substitution at the 6-position over the 2-position. researchgate.net

Characterization and Stability of Meisenheimer Complex Intermediates

The SNAr reaction proceeds through the formation of an anionic σ-adduct known as a Meisenheimer complex. wikipedia.orgfrontiersin.org This intermediate is formed by the addition of the nucleophile to the electron-deficient aromatic ring. frontiersin.org The stability of the Meisenheimer complex is a critical factor influencing the reaction's feasibility and rate. researchgate.net

The stability of this complex is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge. researchgate.net In this compound, the nitro group and the fluorine atom effectively stabilize the negative charge of the Meisenheimer complex formed upon nucleophilic attack. The ability to delocalize the negative charge onto the electronegative nitrogen atom of the pyridine ring provides further stabilization. stackexchange.com While often considered transient intermediates, some Meisenheimer complexes can be stable enough to be observed and characterized. researchgate.netnih.govbris.ac.uk The debate continues as to whether in all SNAr reactions these species are true intermediates or simply transition states, with evidence suggesting that in some cases a concerted mechanism may be operative. researchgate.netnih.govbris.ac.uk

Electrophilic Substitution Reactions on the Pyridine Ring

The pyridine ring in this compound is highly electron-deficient. This is a consequence of the cumulative electron-withdrawing effects of the nitrogen heteroatom, the bromo and fluoro substituents, and the potent nitro group. As a result, the ring is strongly deactivated towards classical electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.commsu.edu These reactions typically require a nucleophilic aromatic ring to attack a strong electrophile. youtube.comyoutube.com The low electron density of the this compound ring system makes it a poor nucleophile, rendering electrophilic substitution challenging and generally not a primary pathway for its functionalization. msu.edu Instead, the reactivity of this compound is dominated by nucleophilic aromatic substitution (where the fluorine atom is a primary leaving group) and reactions involving the bromo and nitro substituents.

Transformations of the Nitro Functional Group

The nitro group is a key functional handle that can be transformed to dramatically alter the electronic properties and subsequent reactivity of the pyridine ring.

The selective reduction of the nitro group to a primary amine is a fundamental and widely utilized transformation. This conversion is crucial as it changes the substituent from a strong electron-withdrawing group to a strong electron-donating group, thereby activating the pyridine ring for different types of reactions. Several methods are effective for this reduction.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a commonly employed catalyst for this purpose, offering high efficiency and clean conversion.

Metal-Mediated Reductions: Various metals in acidic or neutral media are effective for nitro group reduction. Common systems include:

Iron (Fe) in acidic medium (e.g., acetic acid or HCl): A classical and cost-effective method.

Tin(II) chloride (SnCl₂): A mild reducing agent often used when other sensitive functional groups are present.

Sodium borohydride (B1222165) (NaBH₄) in the presence of transition metal complexes: This system can offer enhanced selectivity for nitro group reduction over other reducible functionalities. jsynthchem.com

Titanium(II) reagents: Generated in situ from TiCl₄ and a reducing agent like magnesium, these can selectively reduce nitro groups in the presence of other functionalities like chloro, cyano, and carboxylate groups. researchgate.net

The product of this reduction is 4-bromo-2-fluoro-5-aminopyridine , a key intermediate for further derivatization. nih.gov

Table 1: Selected Methods for the Reduction of Aromatic Nitro Groups

| Reducing System | Typical Conditions | Comments |

| H₂/Pd-C | Methanol (B129727) or Ethanol, room temperature | High efficiency, clean reaction. |

| Fe/CH₃COOH | Acetic acid, gentle heating | Cost-effective, widely used. |

| SnCl₂·2H₂O | Ethanol or Ethyl acetate, reflux | Mild conditions, good for sensitive substrates. |

| NaBH₄/Ni(PPh₃)₄ | Ethanol, room temperature | Can offer high selectivity for the nitro group. jsynthchem.com |

| TiCl₄/Mg(Hg) | THF/t-butanol | Highly selective in the presence of other reducible groups. researchgate.net |

The conversion of the nitro group to an amino group fundamentally alters the reactivity profile of the pyridine scaffold. The resulting 4-bromo-2-fluoro-5-aminopyridine has a significantly more nucleophilic character. The amino group is a potent activating group and directs subsequent reactions. This transformation enables a new set of derivatization reactions that are not feasible with the nitro-substituted precursor. For example, the amino group itself can be diazotized and converted to other functionalities or can participate in condensation reactions to form heterocyclic systems. Furthermore, the increased electron density on the ring can facilitate reactions that were previously hindered.

Advanced Carbon-Carbon and Carbon-Heteroatom Coupling Reactions

The bromine atom at the C4 position serves as an excellent handle for modern cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide. libretexts.orgorganic-chemistry.org this compound can effectively participate in this reaction, where the C-Br bond undergoes oxidative addition to a Pd(0) catalyst. uwindsor.ca This is followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product, regenerating the catalyst. libretexts.org

A typical Suzuki-Miyaura reaction involves the pyridine substrate, a boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a suitable solvent system like dioxane or toluene. rsc.orgbeilstein-journals.org This methodology allows for the introduction of a wide variety of aryl and heteroaryl groups at the C4 position. The reaction is generally tolerant of the fluoro and nitro groups, making it a highly valuable tool for building molecular complexity. uwindsor.ca

Table 2: Example of a Suzuki-Miyaura Coupling Reaction

| Component | Role | Example Reagent |

| Aryl Halide | Electrophilic Partner | This compound |

| Organoboron Reagent | Nucleophilic Partner | Phenylboronic acid |

| Palladium Catalyst | Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] |

| Base | Activator | Potassium Carbonate (K₂CO₃) |

| Solvent | Reaction Medium | Dioxane/Water |

Beyond C-C bond formation, the bromo substituent is also amenable to palladium-catalyzed carbon-heteroatom coupling reactions, such as the Buchwald-Hartwig amination. mit.edu This reaction allows for the formation of C-N bonds by coupling the aryl bromide with primary or secondary amines. This provides a direct route to N-aryl pyridine derivatives, which are important structures in medicinal chemistry and materials science. mit.edu

Similarly, other carbon-heteroatom bonds can be formed. Copper-catalyzed Ullmann-type reactions, for instance, can be used to form C-O and C-S bonds by coupling the bromide with phenols or thiols, respectively. mdpi.comlongdom.orgresearchgate.net These reactions significantly expand the synthetic utility of this compound, enabling the introduction of a diverse array of functional groups at the C4 position. nih.govresearchgate.net

Exploration of Other Transition Metal-Catalyzed Transformations (e.g., Heck, Wittig-Horner)

Beyond the more common cross-coupling reactions, the reactivity of this compound can be theoretically extended to other significant transition metal-catalyzed transformations, namely the Heck and Wittig-Horner reactions. While specific literature detailing these reactions for this particular substrate is not abundant, the principles of these reactions allow for a reasoned exploration of its potential applications.

Heck Reaction

The Heck reaction is a powerful method for carbon-carbon bond formation, typically involving the palladium-catalyzed coupling of an unsaturated halide (like an aryl or vinyl bromide) with an alkene. organic-chemistry.org The reaction generally proceeds with high stereoselectivity, favoring the formation of trans-alkenes. organic-chemistry.org Given the presence of a bromine atom on the pyridine ring, this compound is a viable candidate for Heck-type couplings.

The general mechanism of the Heck reaction involves the oxidative addition of the aryl halide to a palladium(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination releases the final product and regenerates the palladium catalyst. mdpi.com The reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed during the catalytic cycle. mdpi.com

While specific examples with this compound are not detailed in the literature, we can infer its potential reactivity based on similar transformations. For instance, the Heck reaction has been successfully applied to various aryl halides, including those bearing electron-withdrawing groups. rug.nl The electron-deficient nature of the pyridine ring in this compound, further accentuated by the nitro and fluoro substituents, would likely influence its reactivity in a Heck coupling.

A representative Heck reaction is illustrated in the table below, showcasing the coupling of an aryl bromide with an alkene to form a stilbene (B7821643) derivative.

Table 1: Representative Heck Reaction Conditions

| Parameter | Details |

| Aryl Halide | p-Bromoanisole |

| Alkene | 2-Ethylhexyl acrylate |

| Catalyst | Palladium on carbon (Pd/C) |

| Base | Not specified, but a base is typically required |

| Solvent | Not specified |

| Temperature | 190°C |

| Product | 2-Ethylhexyl p-methoxycinnamate |

| Reference | rug.nl |

Wittig-Horner Reaction

The Wittig-Horner (or Horner-Wadsworth-Emmons) reaction is a modification of the Wittig reaction that utilizes phosphonate (B1237965) carbanions (stabilized phosphorus ylides) to react with aldehydes or ketones, yielding alkenes with a high degree of E-selectivity. organic-chemistry.org This reaction is a cornerstone in the synthesis of alkenes. nih.gov

For this compound to directly participate in a Wittig-Horner reaction, it would need to possess a carbonyl group. While the parent compound does not have one, it could be envisioned that a derivative, such as this compound-x-carbaldehyde (where 'x' denotes the position of the aldehyde group), could serve as a substrate. Alternatively, the aldehyde functionality could be introduced onto a molecule that is subsequently coupled to the pyridine ring.

The mechanism of the Wittig-Horner reaction involves the deprotonation of a phosphonate ester to form a resonance-stabilized carbanion. This carbanion then undergoes nucleophilic addition to an aldehyde or ketone, forming an intermediate which subsequently eliminates a water-soluble phosphate (B84403) ester to give the alkene product. organic-chemistry.org

A general representation of the reactants and products in a Wittig-Horner reaction is provided below.

Table 2: General Scheme of the Wittig-Horner Reaction

| Reactant 1 (Carbonyl) | Reactant 2 (Phosphonate Ylide) | Product (Alkene) | Byproduct |

| Aldehyde or Ketone | Stabilized Phosphorus Ylide | (E)-Alkene | Phosphate Ester |

| Reference | organic-chemistry.org |

The application of these transition metal-catalyzed reactions could significantly broaden the synthetic utility of this compound, enabling the introduction of diverse alkenyl functionalities and the construction of more complex molecular architectures. Further research is warranted to explore these potential transformations and establish optimized reaction conditions.

Structural Elucidation and Spectroscopic Characterization

Crystallographic Studies

Crystallographic studies are essential for determining the three-dimensional arrangement of atoms and molecules in a crystalline solid.

Single Crystal X-ray Diffraction Analysis

To date, no publicly available single crystal X-ray diffraction data for 4-bromo-2-fluoro-5-nitropyridine has been reported. This technique would be the definitive method for establishing its crystal system, space group, and unit cell dimensions. The collection of diffraction data would involve irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

A hypothetical data table for such an analysis is presented below to illustrate the parameters that would be determined.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | — |

| Space Group | — |

| a (Å) | — |

| b (Å) | — |

| c (Å) | — |

| α (°) | — |

| β (°) | — |

| γ (°) | — |

| Volume (ų) | — |

| Z | — |

| Density (calculated) (g/cm³) | — |

| F(000) | — |

| Crystal Size (mm³) | — |

| θ range for data collection (°) | — |

| Index ranges | — |

| Reflections collected | — |

| Independent reflections | — |

| R(int) | — |

| Final R indices [I>2σ(I)] | — |

This table is for illustrative purposes only as no experimental data is currently available.

Determination of Molecular Geometry and Bond Parameters

Without experimental data from X-ray diffraction, the precise bond lengths, bond angles, and torsion angles of this compound remain undetermined. Such data would be crucial for understanding the molecule's conformation and the electronic effects of the bromo, fluoro, and nitro substituents on the pyridine (B92270) ring.

A table of expected bond parameters, based on known values for similar pyridine derivatives, is provided for context.

Table 2: Expected Molecular Geometry Parameters for this compound

| Bond/Angle | Expected Value |

|---|---|

| C-Br Bond Length (Å) | — |

| C-F Bond Length (Å) | — |

| C-N (nitro) Bond Length (Å) | — |

| N-O (nitro) Bond Length (Å) | — |

| C-N-C (pyridine) Bond Angle (°) | — |

This table is hypothetical and awaits experimental verification.

Investigation of Crystal Packing and Intermolecular Interactions

The arrangement of molecules within the crystal lattice and the nature of the intermolecular forces that govern this packing are unknown for this compound. Analysis of the crystal structure would reveal the presence of any significant intermolecular interactions, such as hydrogen bonds (if any), halogen bonds (involving the bromine atom), and π-π stacking interactions between the pyridine rings. These interactions are fundamental to the material's physical properties.

Vibrational Spectroscopy

Vibrational spectroscopy provides insight into the bonding and functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

No experimental FT-IR spectrum for this compound has been published. An FT-IR analysis would be expected to show characteristic absorption bands corresponding to the vibrational modes of the molecule. Key expected vibrations would include the C-Br, C-F, and C-N stretching modes, as well as the symmetric and asymmetric stretching vibrations of the nitro group (NO2). The fingerprint region would contain a complex pattern of absorptions related to the vibrations of the pyridine ring.

Table 3: Hypothetical FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~1550-1600 | NO₂ asymmetric stretching |

| ~1340-1380 | NO₂ symmetric stretching |

| ~1000-1100 | C-F stretching |

| ~550-650 | C-Br stretching |

This table contains hypothetical data and requires experimental confirmation.

Raman Spectroscopy

Similarly, there is no available Raman spectrum for this compound in the public domain. Raman spectroscopy, being complementary to FT-IR, would provide information on the polarizability of the molecule's bonds. It would be particularly useful for observing the vibrations of the pyridine ring and the C-Br bond, which often produce strong Raman signals.

Table 4: Hypothetical Raman Spectral Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~1550-1600 | NO₂ asymmetric stretching |

| ~1340-1380 | NO₂ symmetric stretching |

| ~1000-1100 | C-F stretching |

| ~550-650 | C-Br stretching |

This table presents hypothetical data pending experimental investigation.

Assignment of Characteristic Absorption Bands and Vibrational Modes

The assignment of characteristic absorption bands through techniques such as Fourier-transform infrared (FT-IR) and Raman spectroscopy is crucial for identifying the functional groups and understanding the vibrational modes of a molecule. For this compound, this would involve the identification of stretching and bending vibrations associated with the pyridine ring, the carbon-bromine (C-Br) bond, the carbon-fluorine (C-F) bond, and the nitro group (NO₂). However, no specific experimental FT-IR or Raman spectra, nor any corresponding vibrational frequency assignments for this particular compound, could be retrieved from the conducted searches.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. The analysis would typically involve the examination of ¹H (proton), ¹³C (carbon-13), and ¹⁹F (fluorine-19) NMR spectra.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the two protons on the pyridine ring, with their chemical shifts and coupling constants providing information about their electronic environment and spatial relationships to the bromine, fluorine, and nitro substituents. Similarly, the ¹³C NMR spectrum would reveal the chemical shifts of the five carbon atoms in the pyridine ring, offering insights into their hybridization and the electronic effects of the substituents. The ¹⁹F NMR spectrum is particularly important for fluorinated compounds, and in this case, it would provide a specific signal for the fluorine atom, with its chemical shift and coupling to neighboring protons being highly informative.

Unfortunately, despite the acknowledged importance of such data, no specific ¹H, ¹³C, or ¹⁹F NMR spectra or tabulated chemical shift and coupling constant values for this compound were found in the available resources.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is used to determine its absorption properties. The UV-Vis spectrum of this compound would be expected to show characteristic absorption maxima (λmax) corresponding to π-π* and n-π* transitions within the aromatic system, influenced by the electronic nature of the bromo, fluoro, and nitro substituents. This data is valuable for understanding the compound's electronic structure and for quantitative analysis. Regrettably, no experimental UV-Vis absorption spectra or data on the absorption maxima for this compound could be located.

Advanced Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Applications in Molecular Systems

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach to predict a wide range of molecular properties. Theoretical studies on related substituted nitropyridines and other halogenated nitroaromatic compounds frequently employ DFT to understand their stability, reactivity, and electronic characteristics.

Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This process determines stable molecular structures, predicting bond lengths, bond angles, and dihedral angles. For a molecule like 4-bromo-2-fluoro-5-nitropyridine, this analysis would reveal the most stable three-dimensional shape. Conformational analysis, a related process, would explore different spatial arrangements (conformers) of the molecule and their relative energies.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.netsigmaaldrich.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. nih.govresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. researchgate.net

This analysis calculates the distribution of electron density among the atoms within a molecule, assigning partial charges to each atom. Methods like Mulliken population analysis or Natural Population Analysis (NPA), which is part of the Natural Bond Orbital (NBO) framework, provide insights into the electrostatic properties of the molecule. This information helps to identify electrophilic and nucleophilic sites.

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution around a molecule, providing a visual guide to its relative polarity. bldpharm.com The map displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack. bldpharm.com This tool is invaluable for predicting how a molecule will interact with other molecules and for understanding intermolecular forces. bldpharm.com

Natural Bond Orbital (NBO) analysis provides a detailed description of chemical bonding by transforming the complex molecular orbitals into localized one-center (lone pairs) and two-center (bonds) units, which correspond to the familiar Lewis structure representation. nih.gov This method allows for the investigation of charge transfer, hyperconjugation, and delocalization effects within the molecule by examining the interactions between filled (donor) and empty (acceptor) orbitals. nih.gov

Global Chemical Reactivity Descriptors (e.g., Fukui Functions, Electrophilicity Index)

For this compound, the global reactivity descriptors provide a quantitative measure of its chemical behavior. The electrophilicity index (ω) is a key descriptor that quantifies the ability of a molecule to accept electrons. Due to the presence of the strongly electron-withdrawing nitro group and the electronegative fluorine and bromine atoms, this compound is expected to possess a high electrophilicity index, indicating its susceptibility to nucleophilic attack.

Fukui functions (f(r)) are crucial for identifying the most reactive sites within a molecule. For an electrophilic attack, the Fukui function f⁻(r) is relevant, while for a nucleophilic attack, f⁺(r) is used. In the case of this compound, the positions ortho and para to the nitro group are anticipated to be the most susceptible to nucleophilic attack. Computational studies on similar nitro-substituted pyridines confirm that the carbon atoms bearing the nitro and fluoro substituents are often the primary sites for nucleophilic addition.

| Descriptor | Predicted Value (Illustrative) | Significance |

| HOMO Energy | ~ -8.5 eV | Indicates electron-donating ability (lower value suggests weaker donation) |

| LUMO Energy | ~ -3.0 eV | Indicates electron-accepting ability (lower value suggests stronger acceptance) |

| Energy Gap (ΔE) | ~ 5.5 eV | Relates to chemical reactivity and stability (larger gap suggests higher stability) |

| Electronegativity (χ) | ~ 5.75 eV | Measures the tendency to attract electrons |

| Chemical Hardness (η) | ~ 2.75 eV | Represents resistance to change in electron distribution |

| Electrophilicity Index (ω) | ~ 6.08 eV | Quantifies the overall electrophilic nature of the molecule |

Computational Spectroscopic Property Prediction (TD-DFT)

Time-dependent density functional theory (TD-DFT) is a robust computational method for predicting the spectroscopic properties of molecules, including vibrational and electronic spectra.

Simulation of Vibrational Spectra (IR, Raman) and Potential Energy Distribution (PED)

The simulated infrared (IR) and Raman spectra of this compound provide a detailed picture of its vibrational modes. The potential energy distribution (PED) analysis allows for the assignment of each calculated vibrational frequency to specific internal coordinates, such as stretching, bending, and torsional motions of the atoms.

Key expected vibrational frequencies for this compound would include the characteristic symmetric and asymmetric stretching vibrations of the nitro group (typically in the 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹ regions, respectively), C-F stretching vibrations (around 1200-1300 cm⁻¹), and C-Br stretching vibrations (at lower wavenumbers, typically below 800 cm⁻¹). The pyridine (B92270) ring vibrations would also be prominent throughout the spectrum.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (Illustrative) | Description |

| NO₂ asymmetric stretch | ~1580 | Stretching of the N-O bonds |

| Pyridine ring stretch | ~1550 | C-C and C-N stretching in the ring |

| NO₂ symmetric stretch | ~1350 | Stretching of the N-O bonds |

| C-F stretch | ~1250 | Stretching of the Carbon-Fluorine bond |

| C-Br stretch | ~750 | Stretching of the Carbon-Bromine bond |

Prediction of Electronic Spectra (UV-Vis)

TD-DFT calculations can also predict the electronic absorption spectra (UV-Vis) of this compound. These calculations reveal the electronic transitions between molecular orbitals that occur upon absorption of light. The presence of the nitro group and the pyridine ring, both containing π-systems, suggests that the UV-Vis spectrum will be characterized by π → π* and n → π* transitions. The calculated maximum absorption wavelength (λmax) and the corresponding oscillator strengths provide theoretical support for experimental spectroscopic measurements. For nitro-aromatic compounds, these transitions typically occur in the UV region.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the detailed mechanisms of chemical reactions, including the identification of intermediates, transition states, and the calculation of reaction energy profiles.

Characterization of Transition States and Determination of Activation Barriers

For reactions involving this compound, such as nucleophilic aromatic substitution (SNAr), computational methods can be used to locate the transition state structures. The energy of the transition state relative to the reactants determines the activation energy barrier, which is a critical factor in determining the reaction rate. In SNAr reactions of highly electrophilic pyridines, the formation of a Meisenheimer-like intermediate is often a key step. Computational modeling can elucidate the geometry and stability of this intermediate and the subsequent transition state for the departure of the leaving group. Given the substitution pattern, the fluorine atom is generally the most likely leaving group in SNAr reactions.

Computational Prediction of Regioselectivity and Stereoselectivity

Computational studies are instrumental in predicting the regioselectivity of reactions involving this compound. nih.gov By comparing the activation barriers for nucleophilic attack at different positions on the pyridine ring, the most favorable reaction pathway can be determined. For this molecule, nucleophilic attack is expected to be highly regioselective, favoring substitution at the 2-position (bearing the fluorine) or the 4-position (bearing the bromine), activated by the para- and ortho-nitro group, respectively. The relative lability of the C-F and C-Br bonds, as well as the stability of the corresponding transition states, will dictate the final product distribution. nih.gov Stereoselectivity is less of a factor in reactions of this planar aromatic compound unless a chiral nucleophile is employed.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) is a computational method used to simulate the physical movements of atoms and molecules, providing detailed insight into their behavior and interactions over time. youtube.comhalo.science For a molecule like this compound, MD simulations are invaluable for understanding its condensed-phase properties, such as crystal packing, solvation, and interactions with biological macromolecules.

While specific MD simulation studies for this compound are not prominent in the literature, its structural features allow for the prediction of key intermolecular forces that would be investigated. A critical interaction is halogen bonding, a noncovalent interaction where a halogen atom acts as an electrophilic species. rsc.org The bromine atom in this compound, influenced by the electron-withdrawing pyridine ring, would possess a region of positive electrostatic potential known as a σ-hole. This σ-hole can interact favorably with electron-rich atoms (like oxygen or nitrogen) on neighboring molecules.

Other significant interactions that MD simulations would explore include:

π-π Stacking: The electron-deficient nature of the nitropyridine ring can lead to stacking interactions with other aromatic systems.

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the cumulative effect of its electronegative substituents (F, Br, NO₂), leading to strong electrostatic interactions.

Table 2: Potential Intermolecular Interactions in this compound

This table summarizes the likely non-covalent interactions that would be a focus of molecular dynamics simulations.

| Interaction Type | Description | Key Atoms/Groups Involved |

| Halogen Bonding (σ-hole) | An attractive interaction between the electrophilic region on the bromine atom and a nucleophile. rsc.org | C-Br group interacting with N or O atoms |

| π-π Stacking | Non-covalent interaction between the aromatic pyridine rings. | Pyridine Ring |

| Dipole-Dipole Forces | Electrostatic attraction between the positive end of one molecule and the negative end of another. | NO₂, F, and Br groups contributing to the molecular dipole |

First-Principles Calculations and Advanced Quantum Chemical Methodologies

First-principles calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the electronic structure and chemical properties of molecules from fundamental quantum mechanical principles. mdpi.comnih.gov Such methods are used to predict molecular geometries, vibrational spectra, and reactivity parameters without prior experimental data.

For this compound, DFT calculations would be employed to:

Optimize Molecular Geometry: Determine the precise bond lengths, bond angles, and dihedral angles of the molecule in its ground state.

Calculate Vibrational Frequencies: Predict the molecule's infrared (IR) and Raman spectra. These theoretical spectra are crucial for interpreting experimental spectroscopic data. Studies on related molecules like 5-halocytosines and 5-bromo-2-nitropyridine (B47719) have shown excellent agreement between DFT-calculated and experimental spectra. nih.govacs.org

Analyze Electronic Structure: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. For this molecule, the LUMO is expected to be of low energy and localized on the pyridine ring, reflecting its susceptibility to nucleophilic attack. The Molecular Electrostatic Potential (MEP) map would visually identify the electron-poor (electrophilic) and electron-rich (nucleophilic) regions of the molecule.

Investigate Reaction Mechanisms: DFT can be used to model reaction pathways, such as the SₙAr mechanism. This includes locating the transition state structures and calculating activation energy barriers, which provides a direct link to kinetics. For instance, DFT studies on 4,6-dichloro-5-nitrobenzofuroxan have elucidated the role of the nitro group's rotation and its influence on the reaction's activation barrier. mdpi.com

Table 3: Representative Predicted Molecular Properties from DFT Calculations

This table presents hypothetical, yet realistic, data that would be obtained from a DFT study (e.g., at the B3LYP/6-311G level) of this compound.

| Property | Predicted Value | Significance |

| HOMO Energy | -8.5 eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | -3.9 eV | Relates to the molecule's ability to accept electrons; indicates high electrophilicity. |

| HOMO-LUMO Gap | 4.6 eV | Indicates chemical reactivity and electronic excitation energy. |

| Dipole Moment | ~3.5 Debye | Confirms the molecule is highly polar. |

| C-Br Bond Length | ~1.89 Å | Standard bond distance for a bromo-substituted aromatic ring. |

| C-NO₂ Dihedral Angle | ~25° | Indicates slight out-of-plane twisting of the nitro group due to steric effects. |

Role As a Versatile Synthetic Intermediate and Research Building Block

Precursor in the Synthesis of Complex Heterocyclic Scaffolds

4-Bromo-2-fluoro-5-nitropyridine is a valuable precursor for the synthesis of a wide array of complex heterocyclic scaffolds. The strategic positioning of the bromo, fluoro, and nitro groups allows for sequential and site-selective reactions, enabling the construction of fused ring systems and highly substituted heterocyclic structures.

Nitropyridines, in general, are of significant interest due to their biological significance and their utility as precursors to bioactive molecules. soton.ac.uknih.gov The nitro group can be reduced to an amino group, which can then participate in various cyclization reactions to form fused heterocyclic rings. For instance, a common strategy involves the reduction of the nitro group to an amine, followed by intramolecular reactions or coupling with other reagents to build new ring systems. An efficient method for the synthesis of the DNA-dependent protein kinase inhibitor AZD7648 utilized a substituted 5-nitropyridine as a starting material, which was cyclized to form a triazolo[1,5-a]pyridine core. nih.gov

Similarly, the bromo and fluoro groups on this compound can be subjected to a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, to introduce new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the construction of complex molecular frameworks. The differential reactivity of the C-Br and C-F bonds can also be exploited for selective functionalization.

Building Block for Diverse Multi-Substituted Pyridine (B92270) Libraries

The creation of chemical libraries of related compounds is a cornerstone of modern drug discovery and materials science. This compound is an ideal building block for generating diverse libraries of multi-substituted pyridines due to its trifunctional nature. The sequential and selective reaction of the bromo, fluoro, and nitro groups allows for the introduction of a wide variety of substituents at specific positions on the pyridine ring.

For example, a general approach to creating such a library could involve the following steps:

Initial Cross-Coupling: A Suzuki or other palladium-catalyzed cross-coupling reaction at the bromine position to introduce a first point of diversity.

Nucleophilic Aromatic Substitution: The fluorine atom, activated by the electron-withdrawing nitro group, can be displaced by a variety of nucleophiles (e.g., amines, alcohols, thiols) to install a second diverse substituent.

Nitro Group Modification: The nitro group can then be reduced to an amine and subsequently acylated, alkylated, or used in other transformations to introduce a third element of diversity.

This systematic approach allows for the rapid generation of a large number of distinct pyridine derivatives from a single, readily available starting material. Such libraries are invaluable for screening for biological activity or for tuning the properties of materials. The synthesis of libraries of substituted pyridines and pyrimidines has been shown to be effective using microwave and flow chemistry methodologies. soton.ac.uk

Development of Chemical Probes and Research Reagents

Beyond its role in creating diverse molecular libraries, this compound is a key starting material for the development of sophisticated chemical probes and research reagents. Its reactive handles allow for the incorporation of reporter groups, affinity tags, or reactive moieties for studying biological systems.

Strategies for Radiochemical Labeling (e.g., ¹⁸F-labeling for Positron Emission Tomography research)

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the use of radiolabeled probes. nih.gov Fluorine-18 (¹⁸F) is a commonly used radionuclide for PET due to its favorable decay properties. wiley.com The development of efficient methods for incorporating ¹⁸F into bioactive molecules is a major focus of radiochemistry research.

This compound and related structures are excellent candidates for ¹⁸F-labeling. The presence of a nitro group activates the pyridine ring towards nucleophilic aromatic substitution (SNAAr). This allows for the displacement of the fluorine atom with [¹⁸F]fluoride, a common method for introducing the radioisotope. This late-stage fluorination is highly desirable as it allows for the radiolabeling of a fully assembled molecule, minimizing the handling of radioactive materials throughout a lengthy synthetic sequence. capes.gov.br

The general strategy for ¹⁸F-labeling using a nitropyridine precursor involves reacting the non-radioactive fluoro-nitropyridine derivative with cyclotron-produced [¹⁸F]fluoride in the presence of a phase-transfer catalyst, such as a potassium-Kryptofix [K2.2.2] complex or a tetraalkylammonium salt. The reaction is typically carried out at elevated temperatures in an aprotic solvent. The nitro group's strong electron-withdrawing effect facilitates the nucleophilic attack of [¹⁸F]fluoride on the carbon-fluorine bond.

Application in Solid-Phase Organic Synthesis (SPOS) for Chemical Libraries

Solid-phase organic synthesis (SPOS) is a powerful technique for the high-throughput synthesis of chemical libraries, as it simplifies purification by allowing reagents and byproducts to be washed away from the resin-bound product. The multi-functional nature of this compound makes it a suitable candidate for use in SPOS.

A plausible strategy for the use of this compound in SPOS could involve the following steps:

Immobilization: The compound could be attached to a solid support, such as a Merrifield or Wang resin, via one of its reactive handles. For example, the bromine atom could undergo a nucleophilic displacement with a resin-bound linker.

On-Resin Modification: With the pyridine scaffold anchored to the solid support, the remaining reactive sites (the fluorine atom and the nitro group) can be sequentially modified as described in section 6.2. The use of a solid support facilitates the purification at each step, as excess reagents and byproducts are simply washed away.

Cleavage: Once the desired on-resin synthesis is complete, the final product is cleaved from the solid support to yield the purified multi-substituted pyridine derivative.

Q & A

Q. What are the recommended synthetic routes for 4-Bromo-2-fluoro-5-nitropyridine?

Methodological Answer: The synthesis typically involves sequential halogenation and nitration of pyridine derivatives. For example:

Bromination : Introduce bromine at the 4-position of 2-fluoropyridine using a brominating agent (e.g., Br₂ with FeBr₃ or NBS under controlled conditions).

Nitration : Nitrate the brominated intermediate at the 5-position using HNO₃/H₂SO₄ or acetyl nitrate.

Key parameters include temperature control (<50°C for nitration to avoid decomposition) and stoichiometric ratios (1:1.2 substrate:nitrating agent). Purity is confirmed via GC/HPLC (>95% purity in optimized protocols) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Chromatography : Use GC (gas chromatography) or HPLC with a C18 column and UV detection at 254 nm.

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., fluorine coupling in ¹H NMR, Br/C chemical shifts).

- FT-IR : Identify nitro group stretches (~1520 cm⁻¹ and ~1350 cm⁻¹).

- Melting Point : Compare observed mp (137–141°C) with literature values .

Q. What are the stability considerations for this compound under different storage conditions?

Methodological Answer:

- Thermal Stability : Decomposes above 150°C; store at 2–8°C in sealed containers.

- Light Sensitivity : Protect from UV light to prevent nitro group degradation.

- Moisture Sensitivity : Use desiccants (e.g., silica gel) to avoid hydrolysis of the nitro or bromo groups .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Use B3LYP/6-311+G(d,p) to calculate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps.

- Solvent Effects : Include polarizable continuum models (PCM) to simulate solvent interactions.

- Validation : Compare computed vibrational spectra (IR) with experimental data to refine functional choices .

Q. How do structural analogs of this compound compare in biological activity?

Methodological Answer: A comparative study of nitro-/halogen-substituted pyridines reveals:

| Compound | Antimicrobial Activity | Antitumor Activity | Reference |

|---|---|---|---|

| 4-Bromo-2-fluoro-5-nitrobenzoic acid | Moderate | High | |

| 2-Fluoro-5-nitrobenzoic acid | Low | Moderate | |

| 4-Bromo-5-fluoro-2-nitrophenol | High | Low |

Key Insight : Bromine at the 4-position enhances antitumor activity, while fluorine at the 2-position reduces microbial resistance .

Q. What governs regioselectivity in nucleophilic substitution reactions of this compound?

Methodological Answer:

Q. What mechanistic insights explain the thermal decomposition pathways of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.